Aminoethanolpyrophosphate

Übersicht

Beschreibung

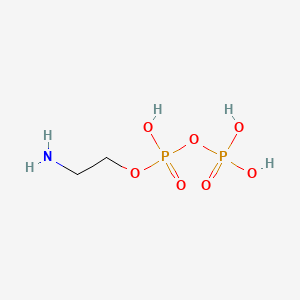

Aminoethanolpyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H9NO7P2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Aminoethanolpyrophosphate is primarily involved in cellular metabolism and signaling pathways. It acts as a substrate in the synthesis of phospholipids, which are essential components of cell membranes. The compound is particularly relevant in the study of phosphatidylethanolamine homeostasis, where it influences membrane dynamics and cellular functions .

Table 1: Key Biochemical Functions of this compound

| Function | Description |

|---|---|

| Membrane Composition | Contributes to the synthesis of phospholipids, crucial for cell membranes. |

| Signaling Pathways | Involved in lipid signaling mechanisms that regulate various cellular processes. |

| Lipid Homeostasis | Plays a role in maintaining lipid balance within cells, affecting overall metabolism. |

Pharmacological Applications

In pharmacology, this compound has been investigated for its potential therapeutic effects. Research indicates its involvement in modulating neurotransmitter systems, particularly in relation to dopamine signaling pathways . This suggests potential implications for treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study highlighted the impact of this compound on neuronal pathways under conditions of altered lipid synthesis. The administration of phosphoethanolamine reversed certain deficits in dopamine receptor signaling, indicating a therapeutic potential for conditions like Parkinson's disease .

Environmental Applications

The compound's utility extends to environmental science, particularly in water treatment processes. This compound has been studied for its ability to chelate heavy metals and facilitate their removal from contaminated water sources. This application is crucial for developing sustainable methods to address pollution.

Table 2: Environmental Applications of this compound

| Application | Description |

|---|---|

| Heavy Metal Chelation | Binds to heavy metals, aiding in their removal from aqueous solutions. |

| Water Treatment | Used in formulations designed to purify and decontaminate water supplies. |

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The pyrophosphate group in AEPP is susceptible to hydrolysis, influenced by pH and temperature:

-

Neutral Conditions : Hydrolysis proceeds via nucleophilic attack by water on the electrophilic phosphorus, forming phosphoric acid and ethanolamine. Rates correlate with the leaving group’s basicity, with mono-anionic intermediates hydrolyzing 20× faster than di-anionic species .

-

Alkaline Conditions : Hydroxide ions accelerate hydrolysis, as seen in pyrophosphite analogs. For example, ethyl-H-phosphonate hydrolyzes with a rate constant (kOH) of 0.02 M⁻¹s⁻¹ at 25°C .

Hydrolysis Pathways

-

Nucleophilic Attack : Water or OH⁻ attacks the phosphorus center.

-

Leaving Group Expulsion : Pyrophosphate or phosphite anion departs.

-

Proton Transfer : Stabilizes the intermediate.

Enzymatic Reactions

AEPP participates in biosynthetic pathways, particularly in phospholipid metabolism:

-

Kennedy Pathway : Ethanolamine derivatives are phosphorylated to CDP-ethanolamine, which condenses with diacylglycerol via 1,2-diacylglycerol ethanolamine phosphotransferase (EPT) to form phosphatidylethanolamine (PE) .

-

Methyltransferase Activity : Farnesyl pyrophosphate methyltransferase (FPPMT) catalyzes methyl transfer and cyclization via an SN2 mechanism, suggesting AEPP could act as a methyl donor in analogous reactions .

Key Enzymatic Data

| Enzyme | Substrate | Product | Rate-Limiting Step |

|---|---|---|---|

| EPT | CDP-ethanolamine | Phosphatidylethanolamine | Condensation with diacylglycerol |

| FPPMT | Farnesyl pyrophosphate | Cyclized terpenes | Methyl transfer (SN2) |

Nucleophilic Substitution Reactions

The pyrophosphate group in AEPP acts as a leaving group in SN2 reactions:

-

Aminolysis : Amines attack the phosphorus center, displacing pyrophosphate. For example, triethyl phosphite reacts with imines in Kabachnik–Fields reactions to form α-aminophosphonates .

-

Transphosphorylation : AEPP transfers pyrophosphate to alcohols or thiols under catalytic conditions, analogous to ATP-driven reactions .

Mechanistic Insights

Eigenschaften

IUPAC Name |

2-aminoethyl phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO7P2/c3-1-2-9-12(7,8)10-11(4,5)6/h1-3H2,(H,7,8)(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBNSQKMDIOJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OP(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO7P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187485 | |

| Record name | Pyrophosphorylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33840-19-6 | |

| Record name | Pyrophosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033840196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophosphorylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.